Structural Uniqueness: 2-Fluorobenzyloxy Phenyl Ether Motif Absent in Nearest Commercial 5-Trichloromethyl-1,2,4-oxadiazole Analogs
The target compound is distinguished from the nearest commercially available 5-trichloromethyl-1,2,4-oxadiazole analogs by the presence of a 4-[(2-fluorophenyl)methoxy]phenyl substituent at the C-3 position. The closest analog, 3-(4-fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 62474-26-4), bears only a 4-fluorophenyl group at C-3 with a molecular weight of 281.5 g/mol, representing a mass difference of 106.12 g/mol attributable to the absence of the benzyloxy linker and the different fluorine substitution pattern . Another analog, 5-(trichloromethyl)-3-([4-(trifluoromethyl)phenyl]methyl)-1,2,4-oxadiazole (CAS 2413374-46-4), contains a benzyl-type linker at C-3 but substitutes a trifluoromethyl group for the 2-fluorophenyl ether moiety, yielding distinct electronic and steric properties [1]. In the broader 1,2,4-oxadiazole literature, the nature of the C-3 aryl substituent is established as a critical activity modulator: compounds bearing alkoxy or aryloxy groups on the C-3 phenyl ring (e.g., cyclopentyloxy or n-butyloxy) exhibit markedly different anticancer activity profiles compared to unsubstituted or halogen-only C-3 aryl analogs [2].
| Evidence Dimension | C-3 substituent structural composition and molecular weight |
|---|---|
| Target Compound Data | C-3 = 4-[(2-fluorophenyl)methoxy]phenyl; MW = 387.62 g/mol; Formula = C16H10Cl3FN2O2 |
| Comparator Or Baseline | Comparator 1: 3-(4-fluorophenyl)-5-(trichloromethyl)-1,2,4-oxadiazole (CAS 62474-26-4); C-3 = 4-fluorophenyl; MW = 281.5 g/mol; Formula = C9H4Cl3FN2O. Comparator 2: 5-(trichloromethyl)-3-([4-(trifluoromethyl)phenyl]methyl)-1,2,4-oxadiazole (CAS 2413374-46-4); C-3 = 4-(trifluoromethyl)benzyl; MW = 345.5 g/mol; Formula = C11H6Cl3F3N2O. |
| Quantified Difference | Target vs. Comparator 1: ΔMW = +106.12 g/mol, structural motif difference (2-fluorobenzyloxy phenyl ether vs. 4-fluorophenyl). Target vs. Comparator 2: ΔMW = +42.12 g/mol, structural motif difference (2-fluorophenyl ether vs. 4-trifluoromethylphenyl). |
| Conditions | Structural comparison based on vendor-reported molecular data. Biological activity modulation inferred from class-level SAR trends reported in the 1,2,4-oxadiazole literature. |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology programs, the distinct 2-fluorobenzyloxy phenyl ether at C-3 provides a unique pharmacophoric vector not available from simpler in-class analogs, making direct substitution inadvisable when structure-specific activity screening is the objective.
- [1] Bio-Connect / Key Organics. Product Listing: 5-(trichloromethyl)-3-([4-(trifluoromethyl)phenyl]methyl)-1,2,4-oxadiazole, CAS 2413374-46-4. View Source
- [2] Kumar D, Patel G, Chavers AK, Chang KH, Shah K. Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry. 2011;46(7):3085-3092. View Source
